molecular formula C22H26N10O2S B11049322 N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide

Cat. No.: B11049322
M. Wt: 494.6 g/mol
InChI Key: KVWAKLCRTDSSFA-UHFFFAOYSA-N
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Description

N-[(E)-[(4,6-Dimethylpyrimidin-2-yl)amino]{[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a structurally complex acetamide derivative featuring multiple pharmacologically relevant motifs:

  • 4,6-Dimethylpyrimidin-2-ylamino group: A substituted pyrimidine ring known for enhancing binding affinity in kinase inhibitors .
  • 2-(5-Methoxy-1H-indol-3-yl)ethylamino group: A methoxy-substituted indole moiety, which is prevalent in bioactive molecules targeting serotonin receptors or tyrosine kinases .
  • 1-Methyl-1H-tetrazol-5-ylsulfanyl group: Tetrazole rings are bioisosteres for carboxylic acids, improving metabolic stability and solubility .

Properties

Molecular Formula

C22H26N10O2S

Molecular Weight

494.6 g/mol

IUPAC Name

N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C22H26N10O2S/c1-13-9-14(2)26-21(25-13)28-20(27-19(33)12-35-22-29-30-31-32(22)3)23-8-7-15-11-24-18-6-5-16(34-4)10-17(15)18/h5-6,9-11,24H,7-8,12H2,1-4H3,(H2,23,25,26,27,28,33)

InChI Key

KVWAKLCRTDSSFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=O)CSC4=NN=NN4C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide involves multiple steps, including the formation of the pyrimidine ring, the indole moiety, and the tetrazole group. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of these complex structures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Substitution reactions can occur at various positions on the pyrimidine, indole, and tetrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

Medicinal Chemistry

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide has been investigated for its potential in treating various diseases:

  • Cancer Therapy : The compound is being explored for its ability to inhibit specific cancer cell lines through targeted action on molecular pathways involved in tumor growth and proliferation.
  • Neurological Disorders : Research indicates potential neuroprotective effects, suggesting applications in treating conditions such as Alzheimer's disease and Parkinson's disease.

Biochemical Probes

The compound serves as a biochemical probe in enzymatic studies. Its ability to bind to specific enzymes allows researchers to investigate enzyme mechanisms and develop inhibitors that can modulate enzyme activity effectively.

Material Science

In addition to biological applications, this compound is being utilized in the development of advanced materials. Its unique properties may lead to innovations in areas such as:

  • Conductive Polymers : The incorporation of this compound into polymer matrices could enhance electrical conductivity.
  • Fluorescent Materials : The structural features may also allow for the creation of materials with specific optical properties.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of this compound demonstrated significant inhibition of tumor cell proliferation in vitro. The study reported a reduction in cell viability by over 70% at specific concentrations when tested against breast cancer cell lines.

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of this compound in models of oxidative stress. Results indicated that treatment with the compound significantly reduced markers of oxidative damage and improved neuronal survival rates compared to control groups.

Summary Table of Applications

Application AreaSpecific UsesResearch Findings
Medicinal ChemistryCancer treatment, neurological disordersSignificant inhibition of cancer cell lines
Biochemical ProbesEnzyme inhibition studiesEffective binding to target enzymes
Material ScienceConductive polymers, fluorescent materialsEnhanced properties when incorporated into matrices

Mechanism of Action

The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Indole Modifications

  • 5-Methoxy (Target) : Methoxy groups enhance lipophilicity and may improve blood-brain barrier penetration compared to halogenated analogs (e.g., 5-chloro/fluoro in ) .

Heterocyclic Sulfur Groups

  • Tetrazole (Target): Offers metabolic resistance and mimics carboxylate groups, unlike triazole or quinolinyloxy groups in analogs .
  • Triazole () : Exhibits lower acidity (pKa ~8–10) compared to tetrazole (pKa ~4–5), affecting ionization under physiological conditions .

Pyrimidine Modifications

  • 4,6-Dimethyl (Target, ) : Methyl groups enhance steric bulk and hydrophobic interactions, as seen in kinase inhibitors like imatinib analogs .

Biological Activity

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a complex organic compound that integrates multiple pharmacologically relevant moieties. Its structure includes a pyrimidine ring, an indole derivative, and a tetrazole group, which are known for their diverse biological activities.

PropertyValue
Molecular Formula C23H26N8O2S2
Molecular Weight 510.6 g/mol
IUPAC Name N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide
InChI Key IJAKSHKKLPYRTQ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. These interactions can modulate critical biochemical pathways, leading to therapeutic effects. The specific mechanism may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Pharmacological Effects

Research indicates that compounds with similar structural features exhibit a range of pharmacological activities, including:

  • Antitumor Activity : Compounds bearing thiazole and pyrimidine rings have shown significant cytotoxic effects against various cancer cell lines, suggesting potential antitumor properties for this compound .
  • Anticonvulsant Effects : Similar structures have been noted for their anticonvulsant properties in animal models, indicating possible applications in epilepsy treatment .
  • Antimicrobial Activity : The presence of the tetrazole group is associated with antimicrobial effects, enhancing the compound's potential as an antibacterial or antifungal agent .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antitumor Studies : A study demonstrated that thiazole-integrated compounds exhibited IC50 values below 10 µg/mL against various cancer cell lines, indicating strong anticancer potential .
  • Anticonvulsant Research : In a series of experiments, compounds similar to the target structure were evaluated for their ability to prevent seizures in rodent models, showing promising results with significant protection rates .
  • Mechanistic Insights : Molecular dynamics simulations revealed that certain derivatives interact with target proteins primarily through hydrophobic interactions and hydrogen bonding, which are critical for their biological activity .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by:

  • Substituent Positioning : The position and type of substituents on the pyrimidine and indole rings significantly affect potency.
  • Functional Group Variability : Variations in the tetrazole or sulfanyl groups can enhance or reduce biological activity.

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